molecular formula C10H16 B1611938 (1S,3R)-cis-4-Carene CAS No. 5208-49-1

(1S,3R)-cis-4-Carene

Cat. No.: B1611938
CAS No.: 5208-49-1
M. Wt: 136.23 g/mol
InChI Key: LGNSZMLHOYDATP-YIZRAAEISA-N
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Description

(1S,3R)-cis-4-Carene is a bicyclic monoterpene, a naturally occurring organic compound found in the essential oils of various plants, including cedar, pine, and rosemary. It is known for its distinctive sweet and pungent aroma, which makes it a valuable component in the fragrance and flavor industries. The compound is also of interest due to its potential therapeutic properties and applications in various scientific fields.

Mechanism of Action

Target of Action

The primary target of (1S,3R)-cis-4-Carene is the G-protein-coupled receptors (GPCRs) . GPCRs are a large family of cell surface receptors that respond to a wide variety of extracellular stimuli . They play important roles in regulating mood, pain, vision, immune responses, cognition, and synaptic transmission .

Mode of Action

This compound interacts with its targets, the GPCRs, resulting in changes in cellular functions. Agonists of the group III mGlu receptor, such as this compound, exert neuroprotective effects against cell death induced by oxygen-glucose deprivation (OGD) in primary neuronal cell cultures .

Biochemical Pathways

The compound affects the metabolic pathways associated with ferroptosis . Ferroptosis is a form of cell death triggered by iron-dependent phospholipid peroxidation . The metabolic pathways associated with ferroptosis are discernible in both cancerous and immune cells .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the induction of ferroptosis . This form of cell death is characterized by iron-dependent lipid peroxide accumulation . When these lipid reactive oxygen species (ROS) exceed the capacity of a cell’s antioxidant system, the oxidative stress damages proteins, nucleic acids, and lipids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors within the tumor microenvironment (TME) such as nutrient scarcity, hypoxia, and cellular density can modulate ferroptosis sensitivity . Therefore, the action of this compound could potentially be influenced by these environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-cis-4-Carene typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclization of myrcene in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from natural sources followed by fractional distillation to isolate the compound. Advanced techniques such as supercritical fluid extraction and steam distillation are also employed to enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (1S,3R)-cis-4-Carene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carene oxide using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield dihydrocarene using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming derivatives like chlorocarene or bromocarene.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and catalysts like manganese dioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine) and catalysts like iron(III) chloride.

Major Products Formed:

    Oxidation: Carene oxide.

    Reduction: Dihydrocarene.

    Substitution: Chlorocarene, bromocarene.

Scientific Research Applications

(1S,3R)-cis-4-Carene has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for respiratory conditions due to its expectorant properties.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Comparison with Similar Compounds

    (1S,3R)-cis-4-Carene: Known for its sweet and pungent aroma, used in fragrances and flavors.

    (1R,4S)-p-Mentha-1,8-diene: Another monoterpene with a similar structure, found in essential oils.

    (1S,2R,4S)-p-Mentha-1,8-diene: A stereoisomer with different biological activities.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct olfactory and therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

(1R,4R,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNSZMLHOYDATP-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C2(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](C2(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031487
Record name cis-(-)-4-Carene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5208-49-1, 62839-99-0
Record name 4-Carene, cis-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005208491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carene, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062839990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-(-)-4-Carene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3R)-cis-4-Carene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CARENE, CIS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70YIT2H368
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-CARENE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JSZ9BHM52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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